molecular formula C17H13F3O2 B8150880 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene

2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8150880
M. Wt: 306.28 g/mol
InChI Key: QFEATOTXPAPYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of the benzyloxy and trifluoroethoxy intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoroethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the benzyloxy, ethynyl, and trifluoroethoxy groups in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research.

Properties

IUPAC Name

4-ethynyl-2-phenylmethoxy-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2/c1-2-13-8-9-15(22-12-17(18,19)20)16(10-13)21-11-14-6-4-3-5-7-14/h1,3-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEATOTXPAPYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.